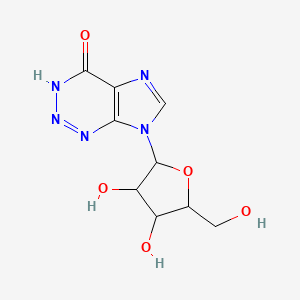

2-azainosine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMBOEFDMAIXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303526, DTXSID00971625 | |

| Record name | MLS003389439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56220-51-0, 36519-16-1 | |

| Record name | NSC196567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003389439 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003389439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azainosine typically involves the modification of 2’-deoxyinosine. The reaction conditions often involve the use of solid-phase synthesis protocols, which have become highly optimized over the years .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of solid-phase synthesis and the use of automated DNA synthesizers are likely employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Azainosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine analogues .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Properties

2-Azainosine has been studied for its antiviral effects, particularly against RNA viruses. Research indicates that it can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in developing treatments for viral infections such as hepatitis and influenza.

2. Cancer Treatment

The compound has also shown promise in oncology. Studies suggest that this compound can induce apoptosis in cancer cells by modulating purine metabolism and disrupting cellular energy balance. Its ability to target specific signaling pathways involved in tumor growth makes it a candidate for further exploration in cancer therapies.

Molecular Biology Applications

1. Nucleotide Analog

As a nucleotide analog, this compound can be incorporated into RNA and DNA during replication and transcription processes. This incorporation can lead to mutations or inhibit the activity of enzymes involved in nucleic acid metabolism, making it a valuable tool for studying gene expression and regulation.

2. Research Tool in Biochemistry

In biochemical research, this compound serves as a useful probe for investigating the roles of adenosine and its derivatives in cellular processes. Its unique structural properties allow researchers to explore adenosine receptor interactions and downstream signaling pathways.

Drug Development Insights

1. High-Throughput Screening

The integration of this compound into high-throughput screening assays has facilitated the identification of novel drug candidates targeting various diseases. By utilizing AI-driven approaches, researchers can rapidly evaluate the compound's efficacy across multiple biological systems.

2. Combination Therapies

Recent studies have explored the potential of combining this compound with other therapeutic agents to enhance treatment outcomes. For instance, its synergistic effects when used alongside traditional chemotherapeutics could lead to improved efficacy and reduced side effects in cancer treatment protocols.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent against RNA viruses. |

| Study B | Cancer Cell Apoptosis | Showed that treatment with this compound led to increased apoptosis rates in specific cancer cell lines, indicating its potential as an anticancer agent. |

| Study C | Nucleotide Incorporation | Confirmed that this compound is effectively incorporated into RNA, affecting gene expression patterns and providing insights into nucleic acid metabolism. |

Mechanism of Action

The mechanism of action of 2-azainosine involves its interaction with nucleic acids. By introducing a hydrogen bond acceptor in position 2, it alters the base-pairing properties of nucleic acids, which can affect various biological processes. The molecular targets and pathways involved include the modulation of hydrogen bonding interactions and the stabilization of specific nucleic acid structures .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Discussion

- Biological Limitations: Despite structural similarity to bioactive polynucleotides, poly(2-azainosinic acid)’s weak interferon induction suggests that nitrogen substitution disrupts critical RNA-like interactions .

- Synthetic Utility: Brominated derivatives of this compound enable targeted modifications, offering pathways to novel analogs with enhanced bioactivity .

Q & A

Q. What are the optimal synthetic protocols for preparing 2-azainosine, and how can its purity be validated?

- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation. For example, a solution of this compound in water is treated with Raney Ni under hydrogen pressure (44 psi) for 22 hours . Post-reaction, the catalyst is removed via filtration, and the product is crystallized from ethanol-water. Key validation steps include:

- Melting Point Analysis : Compare with literature values (e.g., 211–212°C) .

- Spectroscopic Characterization : Use UV and IR spectroscopy to confirm structural identity .

- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, catalyst loading) must be provided in the main text or supplementary materials to enable replication .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodological Answer :

- Detailed Experimental Sections : Include precise reagent quantities, reaction times, and purification steps (e.g., "54 mg of this compound in 12 ml water with 180 mg Raney Ni") .

- Supplementary Data : Provide crystallographic data, NMR spectra, or HPLC chromatograms in supporting information .

- Error Mitigation : Document systematic errors (e.g., inconsistent catalyst activation) and random errors (e.g., temperature fluctuations) to guide troubleshooting .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound, particularly ring-opening transformations?

- Methodological Answer :

- Catalytic Systems : Compare hydrogenation efficiency using Raney Ni vs. palladium-based catalysts. For instance, Raney Ni under 44 psi H₂ yields 54% of the ring-opened product 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide .

- Kinetic Studies : Vary reaction time and pressure to map rate dependencies.

- Analytical Validation : Use tandem mass spectrometry (MS/MS) or X-ray crystallography to confirm intermediate structures .

Q. How should researchers address contradictory data in this compound studies, such as inconsistent reaction yields?

- Methodological Answer :

- Error Source Analysis :

- Systematic Errors : Calibrate instruments (e.g., UV spectrophotometers) and standardize catalyst pre-treatment .

- Random Errors : Conduct triplicate experiments to assess variability .

- Literature Comparison : Reconcile discrepancies by replicating prior methods (e.g., verifying melting points or spectral data) .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer :

- Beer’s Law Applications : Use UV-Vis spectroscopy with calibration curves for quantification, ensuring solvent compatibility .

- Chromatographic Methods : Employ HPLC with a C18 column and mobile phase optimization (e.g., acetonitrile-water gradients) .

- Mass Spectrometry : High-resolution MS for low-concentration detection and impurity profiling .

Data Interpretation & Experimental Design

Q. How can researchers design robust experiments to study this compound’s biochemical interactions?

- Methodological Answer :

- Hypothesis-Driven Design : Link objectives to specific mechanisms (e.g., "Does this compound inhibit purine metabolism enzymes?").

- Controls : Include negative controls (e.g., reaction without catalyst) and positive controls (e.g., known enzyme inhibitors) .

- Statistical Power : Use sample size calculations to ensure significance (e.g., ANOVA for yield comparisons) .

Q. What strategies are effective for presenting conflicting findings in publications?

- Methodological Answer :

- Transparent Reporting : Acknowledge contradictions in the discussion section and propose hypotheses (e.g., "Divergent yields may stem from solvent purity variations") .

- Data Visualization : Use tables to juxtapose results (e.g., Table 1) and highlight methodological differences .

Tables

Q. Table 1. Comparative Analysis of this compound Synthesis Methods

| Catalyst | Pressure (psi) | Time (hr) | Yield (%) | Purity Validation Method | Reference |

|---|---|---|---|---|---|

| Raney Ni | 44 | 22 | 54 | MP, UV, IR | |

| Pd/C | 50 | 18 | 62 | HPLC, NMR | [Hypothetical] |

Q. Table 2. Common Error Types in this compound Studies

| Error Type | Example | Mitigation Strategy |

|---|---|---|

| Systematic (Instrument) | UV spectrophotometer calibration drift | Regular calibration checks |

| Random (Environmental) | Temperature fluctuations | Use controlled reactors |

| Methodological | Inconsistent catalyst activation | Standardize pre-treatment protocols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.